2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde
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Overview
Description
2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-A]pyridine core with a cyclopropyl group at the 2-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with cyclopropyl ketones, followed by oxidation to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,2-A]pyridine core, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 2-Cyclopropylimidazo[1,2-A]pyridine-3-carboxylic acid.
Reduction: 2-Cyclopropylimidazo[1,2-A]pyridine-3-methanol.
Substitution: Substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde
- 2-Methylimidazo[1,2-A]pyridine-3-carbaldehyde
- 2-(4-Methylphenyl)imidazo[1,2-A]pyridine-3-carbaldehyde
Comparison: Compared to its analogs, 2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde exhibits unique structural features due to the presence of the cyclopropyl group. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of new chemical entities with enhanced properties .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-7-9-11(8-4-5-8)12-10-3-1-2-6-13(9)10/h1-3,6-8H,4-5H2 |
InChI Key |
YFBLYNRMAJFWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N3C=CC=CC3=N2)C=O |
Origin of Product |
United States |
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